C15H26O7Tm

Chemical Vapor Deposition (CVD) Volatile Precursors Thin-Film Deposition

Inconsistent purity and thermal stability of generic thulium sources compromise thin-film reproducibility. C15H26O7Tm (Thulium(III) acetylacetonate trihydrate) solves this with defined composition and high thermal stability (>400 °C). • Vapor pressure of 1.1 × 10⁻² Torr at 25 °C enables precise CVD delivery. • Organic solubility supports uniform sol-gel and spin-coating films. • Purity up to 99.999% minimizes trace metal interference in laser and optical applications. Reliable supply with batch-to-batch consistency.

Molecular Formula C15H26O7Tm
Molecular Weight 487.30 g/mol
Cat. No. B15146197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H26O7Tm
Molecular FormulaC15H26O7Tm
Molecular Weight487.30 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm]
InChIInChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;
InChIKeyCIFWQYBVUMNBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H26O7Tm (Thulium(III) 2,4-Pentanedionate Trihydrate) for Thin-Film Deposition and Optical Research


C15H26O7Tm (Thulium(III) acetylacetonate trihydrate, CAS 14589-44-7) is a coordination compound that serves as an organosoluble thulium precursor for chemical vapor deposition (CVD), sol-gel processing, and optical materials research. As a member of the lanthanide β-diketonate family, it features three acetylacetonate (acac) ligands coordinated to a Tm³⁺ center, forming a stable, crystalline complex with a melting point of 121–122 °C . Its solubility in organic solvents and moderate volatility make it a versatile precursor for depositing thulium-containing oxide films and doping optoelectronic materials [1].

Why Not All Thulium Precursors are Interchangeable for C15H26O7Tm Applications


Generic substitution of thulium precursors is unreliable due to significant differences in volatility, thermal stability, solubility, and purity profiles that directly impact thin-film quality and process reproducibility. While fluorinated β-diketonates like Tm(hfac)₃ offer higher volatility, they often introduce fluorine contamination and require more stringent handling [1]. Inorganic thulium salts (e.g., TmCl₃, Tm(NO₃)₃) lack the necessary solubility in non-polar solvents for solution-based deposition techniques and are generally unsuitable for CVD without specialized delivery systems [2]. The following evidence quantifies these critical performance gaps, demonstrating why C15H26O7Tm occupies a specific, non-substitutable position in the thulium precursor landscape.

C15H26O7Tm (Thulium Acetylacetonate Trihydrate): Quantitative Comparator Evidence


Moderate Vapor Pressure vs. Fluorinated β-Diketonate Precursors for CVD Applications

C15H26O7Tm (Thulium(III) acetylacetonate trihydrate) exhibits a vapor pressure of 1.1 × 10⁻² Torr at 25 °C, which is significantly lower than that of fluorinated analogs such as Tm(hfac)₃(DME) . This moderate volatility is advantageous for specific CVD processes where a more controlled, less aggressive precursor delivery is desired, reducing the risk of premature decomposition or gas-phase nucleation compared to highly volatile fluorinated alternatives [1]. While Tm(hfac)₃ complexes are reported as volatile precursors, the acetylacetonate ligand provides a distinct thermal stability and decomposition pathway .

Chemical Vapor Deposition (CVD) Volatile Precursors Thin-Film Deposition

High Thermal Stability vs. Hydrated Lanthanide Acetylacetonate Decomposition Tendencies

C15H26O7Tm is reported to be stable at temperatures up to 400 °C before decomposition, providing a wide thermal processing window . This contrasts with the general behavior of other hydrated lanthanide tris(acetylacetonate) complexes, which upon attempted dehydration by heating under vacuum, decompose to give oxo-clusters [1]. This high decomposition threshold is critical for ensuring that the precursor remains intact during vaporization and transport, minimizing unwanted side reactions and ensuring a clean source of thulium for film growth [2].

Thermal Stability Decomposition Temperature CVD Precursor Lifetime

High Purity Options (Up to 99.999%) vs. Standard Grade Thulium Compounds

C15H26O7Tm is commercially available in a range of high purities, including 99.9%, 99.99%, and 99.999% (metals basis) [1]. This level of purity control is essential for applications where trace metal contamination can significantly degrade optical or electronic performance. While other thulium precursors like thulium acetate are available at 99.9% purity , the availability of 99.999% grade for C15H26O7Tm provides a critical advantage for demanding research in optoelectronics, where even ppm-level impurities can introduce unwanted energy levels or quenching centers.

Purity Trace Metal Analysis Optoelectronic Materials

Optimal Research and Industrial Applications for C15H26O7Tm (Thulium Acetylacetonate Trihydrate)


Chemical Vapor Deposition (CVD) of Thulium-Doped Oxide Thin Films

C15H26O7Tm is an effective precursor for the CVD of thulium-containing oxide thin films, such as Tm-doped Y₂O₃, TiO₂, or Lu₂O₃ [1]. Its moderate vapor pressure (1.1 × 10⁻² Torr at 25 °C) allows for controlled precursor delivery, enabling precise doping levels crucial for optimizing the optical emission properties of the films . The compound's high thermal stability (>400 °C) ensures it remains intact during vaporization, minimizing unwanted decomposition byproducts that could contaminate the growing film .

Solution-Based Deposition (Sol-Gel, Spin Coating) of Optical Coatings

Due to its solubility in organic solvents, C15H26O7Tm is well-suited for solution-based deposition techniques like sol-gel and spin coating [2]. This enables the fabrication of uniform thulium-containing films on a variety of substrates for applications in optical coatings, down-conversion layers for photovoltaics, and integrated optics [3]. The ability to precisely control film thickness and composition through solution processing makes it a versatile tool for materials research and device prototyping.

Synthesis of High-Purity Thulium-Doped Optical Materials and Laser Crystals

The high purity grades available for C15H26O7Tm (up to 99.999%) make it a reliable starting material for synthesizing thulium-doped laser crystals and ceramics, such as Tm:YAG or Tm:Lu₂O₃ [4]. Minimizing trace metal impurities is critical for achieving high slope efficiency and low lasing thresholds in solid-state lasers operating in the eye-safe 2 μm region [5]. Using a high-purity organometallic precursor ensures that the final optical material has the necessary performance characteristics for advanced laser applications.

Catalysis Research and Organometallic Synthesis

C15H26O7Tm can serve as a catalyst or catalyst precursor in organic reactions, such as the conversion of anthracene to phenanthrene . Its well-defined structure and solubility in organic media make it a useful starting point for synthesizing novel thulium-based catalysts or exploring the reactivity of thulium complexes in organic transformations. The compound's moderate air and light stability also simplifies handling in a standard synthetic laboratory environment .

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